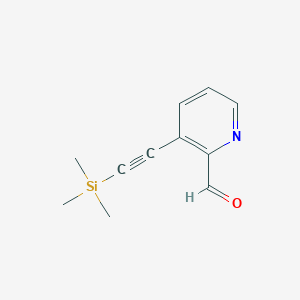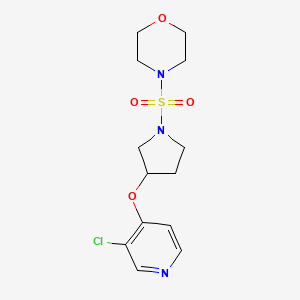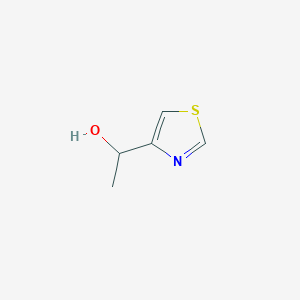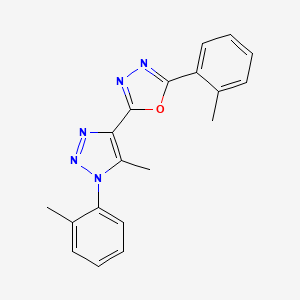
3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde" is a chemical that is not directly mentioned in the provided papers, but its structure can be inferred from the related compounds discussed. The papers provided discuss various compounds that contain trimethylsilyl groups and picoline or picolinic acid derivatives, which are relevant to the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves various catalysis reactions and coupling reactions. For instance, an iridium(III) complex with a trimethylsilylxylene substituted ligand was synthesized using a Suzuki coupling reaction . Another paper discusses the synthesis of 3-picoline through several methods, including gas-solid phase catalysis reactions and gas-liquid phase catalysis reactions . Although these methods do not directly describe the synthesis of "3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde," they provide insight into the types of reactions that could potentially be used for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds containing trimethylsilyl groups is often designed to influence their reactivity and stability. For example, the trimethylsilyl group has been used as an activating group in the Pictet-Spengler reaction to control regiochemistry in the synthesis of tetrahydroisoquinoline alkaloids . This suggests that the trimethylsilyl group in "3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde" could similarly affect its reactivity and molecular interactions.
Chemical Reactions Analysis
The trimethylsilyl group is known to participate in various chemical reactions. In the context of heterocyclic azomethine compounds, the introduction of substituents like trimethylsilyl groups can affect the reactivity with metal ions and the basicity of donor atoms . Additionally, photochemical and acid-catalyzed rearrangements involving trimethylsilyl-substituted compounds have been studied, demonstrating the group's influence on reaction pathways and outcomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylsilyl-substituted compounds are often characterized by their stability and reactivity. The iridium(III) complex mentioned earlier exhibits high thermal stability with a 5% weight loss at 356°C and a glass transition temperature of 198°C . Photophysical and electrochemical studies of the same complex reveal photoluminescence emission and a band gap energy of 2.59 eV . These properties are indicative of the potential stability and electronic characteristics of "3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde," although direct measurements would be required for confirmation.
科学的研究の応用
Spectrophotometric Reagent for Metal Ion Detection
3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde derivatives, such as picolinaldehyde 4-phenyl-3-thiosemicarbazone, exhibit properties beneficial for spectrophotometric applications. These derivatives react with various metal ions, including cobalt(II), iron(II) and (III), nickel(II), copper(II), and palladium(II), forming colored complexes. These reactions are sensitive and useful for detecting small amounts of cobalt in the presence of iron, which has been applied in steel analysis (Ariza, Pavón, & Pino, 1976).
Organic Synthesis and Block Copolymerization
3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde derivatives are significant in the synthesis of organic compounds and polymers. For example, Sonogashira coupling reaction of polymers with trimethylsilylacetylene, followed by removal of the trimethylsilyl group, allows for the synthesis of ethynyl-functionalized polymers. This method is crucial for preparing block copolymers containing segments like poly(3-hexylthiophene) (P3HT), which are used in various applications including electronics (Zhang, Ohta, & Yokozawa, 2018).
Catalysis and Chemical Transformations
Compounds containing the trimethylsilyl group, like 3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde, are used in catalytic processes and chemical transformations. For instance, their use in Pictet-Spengler reactions helps control regiochemistry in the synthesis of tetrahydroisoquinolines, demonstrating their value in targeted organic synthesis (Miller & Tsang, 1988).
Environmental Applications
Metal complexes of picolinaldehyde derivatives, due to their catalytic properties, are identified as cost-effective and environmentally benign catalysts. They are used for the racemization of amino acids and have applications in chemoenzymatic dynamic kinetic resolutions, providing a green chemistry approach in synthesizing amino acids (Felten, Zhu, & Aron, 2010).
Safety and Hazards
The safety data sheet for a related compound, 3-[2-(Trimethylsilyl)ethynyl]benzeneboronic acid pinacol ester, suggests that it should not be released into the environment and that dust formation should be avoided . It also mentions that the compound is stable under normal conditions and incompatible with strong oxidizing agents .
特性
IUPAC Name |
3-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)8-6-10-5-4-7-12-11(10)9-13/h4-5,7,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOUHPYHXCKPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide;dihydrochloride](/img/structure/B2532875.png)
![3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2532877.png)
![3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2532879.png)
![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B2532881.png)

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)


![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2532887.png)
![(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2532888.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2532894.png)
![5-(benzo[d]thiazol-2-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2532896.png)